molecular formula C8H6Cl2O B029711 3',4'-Dichloroacetophenone CAS No. 2642-63-9

3',4'-Dichloroacetophenone

Cat. No. B029711
CAS RN: 2642-63-9
M. Wt: 189.04 g/mol
InChI Key: WBPAOUHWPONFEQ-UHFFFAOYSA-N
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Description

3’,4’-Dichloroacetophenone is a white to cream-colored crystalline powder . It is used in the synthesis of substituted aryl aminothiazoles . It is also an intermediate in the synthesis of the antitussive and antiasthmatic drug gramtin .


Synthesis Analysis

3’,4’-Dichloroacetophenone has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of substituted aryl aminothiazoles . It has also been used in the preparation of the fungicide difenoconazole .


Molecular Structure Analysis

The molecular formula of 3’,4’-Dichloroacetophenone is C8H6Cl2O . The InChI string representation of its structure is InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 . The molecular weight of the compound is 189.04 g/mol .


Chemical Reactions Analysis

3’,4’-Dichloroacetophenone is involved in various chemical reactions. For instance, it is used in the synthesis of substituted aryl aminothiazoles . It is also used in the preparation of the fungicide difenoconazole, which involves etherification, bromination, ketal reaction, and nucleophilic substitution .


Physical And Chemical Properties Analysis

3’,4’-Dichloroacetophenone is a white to light yellow to light orange powder . It has a melting point of 72.0 to 76.0 °C . The compound is soluble in methanol .

Scientific Research Applications

Synthesis of Aryl Aminothiazoles

3’,4’-Dichloroacetophenone: is utilized in the synthesis of substituted aryl aminothiazoles . These compounds are significant due to their wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The ketone group of 3’,4’-Dichloroacetophenone acts as a precursor in the formation of the thiazole ring, which is a core structure in many therapeutic agents.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 3’,4’-Dichloroacetophenone serves as a building block for various organic compounds . Its reactivity due to the presence of both ketone and dichloro groups allows for multiple reactions, including nucleophilic substitution and condensation, leading to the production of complex molecules for further research and development in organic chemistry.

Material Science Applications

In material science, 3’,4’-Dichloroacetophenone can be used to modify the surface properties of materials . By incorporating this compound into polymers, researchers can alter the hydrophobicity, adhesion, and other surface characteristics, which is crucial for developing advanced materials with specific desired properties.

Analytical Chemistry Reagent

3’,4’-Dichloroacetophenone: is also valuable as a reagent in analytical chemistry . It can be used in spectrophotometric analysis as a derivatization agent for the detection and quantification of various chemical species. Its ability to react and form stable derivatives makes it a useful tool for analytical methods.

Catalyst Development

The compound’s structure allows it to act as a ligand in catalyst development . Catalysts containing 3’,4’-Dichloroacetophenone can be employed in a variety of chemical reactions to increase efficiency and selectivity. This application is particularly important in industrial processes where catalysts play a critical role in the production of chemicals.

Pharmaceutical Research

In pharmaceutical research, 3’,4’-Dichloroacetophenone is used to synthesize intermediates that are key in developing new drugs . Its dichloro and ketone functional groups make it a versatile starting material for the construction of pharmacologically active molecules.

Pesticide Production

This compound is also involved in the production of pesticides . The dichloro group in 3’,4’-Dichloroacetophenone can be used to synthesize compounds with pesticidal activity, contributing to the development of new formulations for pest control.

Photographic Chemicals

Lastly, 3’,4’-Dichloroacetophenone finds application in the synthesis of chemicals used in photography . It can be used to produce photo initiators or stabilizers that improve the quality and stability of photographic images.

Safety and Hazards

3’,4’-Dichloroacetophenone can cause severe skin burns and eye damage . It is harmful if swallowed . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

3’,4’-Dichloroacetophenone has potential applications in different areas of life sciences. For instance, it has been used in the synthesis of substituted aryl aminothiazoles , which could be promising agrochemicals and useful scaffolds for drug research and development .

Mechanism of Action

3’,4’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is used in the synthesis of substituted aryl aminothiazoles

Target of Action

It is known to be used in the synthesis of substituted aryl aminothiazoles , which suggests that it may interact with biological targets that are receptive to these compounds.

Mode of Action

As a chemical precursor in the synthesis of substituted aryl aminothiazoles , it likely undergoes chemical reactions that enable these compounds to interact with their respective targets.

Biochemical Pathways

The compounds synthesized using 3’,4’-dichloroacetophenone, such as substituted aryl aminothiazoles , may affect various biochemical pathways depending on their specific structures and targets.

properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAOUHWPONFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062571
Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dichloroacetophenone

CAS RN

2642-63-9
Record name 3′,4′-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 3',4'-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 1-(3,4-dichlorophenyl)ethan-1-one
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Q & A

Q1: What is the role of 3',4'-Dichloroacetophenone in inhibiting aflatoxin production?

A: [] 3',4'-Dichloroacetophenone itself doesn't directly inhibit aflatoxin production. Instead, it serves as a starting material for synthesizing 1,3,5-triarylpyrazolines. These pyrazolines can then be easily converted into pyrazoles via dehydrogenation using tetrachloro-o-benzoquinone. The resulting pyrazolines and pyrazoles demonstrate the ability to inhibit aflatoxin production by Aspergillus flavus at low concentrations, without significantly affecting the fungus's mycelial growth. []

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